molecular formula C11H16N2 B1291538 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 303982-14-1

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1291538
M. Wt: 176.26 g/mol
InChI Key: ZZPKINJWYKYTAC-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that belongs to the tetrahydroquinoline class, which is a structural feature present in many natural products and biologically active molecules. The tetrahydroquinoline moiety is known for its presence in various pharmacologically relevant compounds and has been the subject of numerous synthetic studies aimed at developing new derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to efficiently produce various tetrahydroquinoline derivatives with a preference for cis selectivity . Another method utilizes ethylenediamine diacetate (EDDA) to catalyze the cyclization of 1,3-dicarbonyls to aminobenzaldehydes through domino Knoevenagel/hetero Diels-Alder reactions, providing a rapid route to novel polycyclic tetrahydroquinoline structures . Additionally, electrochemical methods in aprotic media have been employed to synthesize 1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl derivatives, demonstrating the versatility of electrochemical reduction in the formation of such compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which can be further substituted with various functional groups. The cis selectivity observed in some synthetic methods suggests that the stereochemistry of these compounds can be influenced by the reaction conditions and the nature of the catalysts used . The molecular structure of these compounds is crucial for their interaction with biological targets and can significantly affect their pharmacological properties.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo a variety of chemical reactions, including cyclization, reduction, and electrophilic substitution. The domino reactions employed in their synthesis are examples of how multiple bond-forming steps can be combined to efficiently construct complex molecules . The electrochemical reduction process also highlights the ability of these compounds to participate in electron transfer reactions, which can be useful in the synthesis of reduced forms of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain characteristics, such as the potential for hydrogen bonding due to the presence of nitrogen atoms, which can affect solubility and reactivity. The stereochemistry of these compounds can also influence their physical properties, such as melting points and boiling points. The chemical reactivity is determined by the presence of functional groups and the overall electronic configuration of the molecule, which can dictate its behavior in various chemical environments.

Scientific Research Applications

Therapeutic Applications in Cancer and CNS Disorders The tetrahydroisoquinoline scaffold, to which 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine belongs, finds applications in various therapeutic areas, including cancer and central nervous system (CNS) disorders. The US FDA approval of trabectedin for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery related to this scaffold. Research covering patents between 2010 and 2015 showcases the therapeutic versatility of tetrahydroisoquinoline derivatives in areas like cancer, malaria, CNS disorders, cardiovascular, and metabolic diseases, showcasing potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPKINJWYKYTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627758
Record name 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

CAS RN

303982-14-1
Record name 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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